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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B1227228

A Comparative Guide to PEG 23 Lauryl Ether in
Experimental Formulations

For researchers, scientists, and drug development professionals, the selection of appropriate
excipients is a critical step in ensuring the stability, efficacy, and successful delivery of
therapeutic agents. Among the various classes of excipients, non-ionic surfactants play a
pivotal role in stabilizing proteins, solubilizing poorly soluble drugs, and forming robust
nanoparticle drug delivery systems. This guide provides a comprehensive cross-validation of
experimental results obtained with PEG 23 lauryl ether (also known under the trade name
Brij™ 35), comparing its performance with commonly used alternatives such as Polysorbate 80
and Polysorbate 20.

Performance Comparison in Key Applications

PEG 23 lauryl ether is a polyoxyethylene alkyl ether widely used for its emulsifying, wetting,
and solubilizing properties.[1] Its performance is often benchmarked against the polysorbates,
which are staples in biopharmaceutical formulations.[2]

Protein Stabilization

The primary role of surfactants in protein formulations is to prevent aggregation at interfaces
(e.g., air-water, solid-liquid) that can occur during manufacturing, storage, and administration.
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A comparative study on the stability of four different antibody drugs against various interfaces
revealed that while all tested non-ionic surfactants (PEG 23 lauryl ether, Polysorbate 20, and
Polysorbate 80) effectively stabilize antibodies against the hydrophobic air-water interface, their
protective effects differ against solid surfaces.[3] Notably, none of the surfactants could protect
the antibodies from aggregation induced by hydrophilic charged cellulose. However, both
polysorbates and PEG 23 lauryl ether demonstrated an ability to increase antibody stability in
the presence of cyclo-olefin-copolymer (COC) and other model hydrophobic interfaces.[3]

In another study focusing on two different IgG1 monoclonal antibodies (mAbs), non-ionic
surfactants including PEG 23 lauryl ether, Polysorbate 20, and Polysorbate 80 were shown to
be excellent stabilizers against agitation-induced aggregation.[4] The study highlighted that the
optimal choice of surfactant and its concentration can be specific to the particular protein being
formulated, suggesting the need for empirical testing.[4] For some monoclonal antibodies,
Polysorbate 80 has been shown to offer superior protection against agitation-induced
aggregation compared to Polysorbate 20, causing less structural perturbation.[1]

Surfactant Application Key Findings

Effective against air-water and
hydrophobic solid-liquid

PEG 23 Lauryl Ether (Brij 35) Antibody Stabilization interfaces.[3] Considered an
excellent stabilizer in protein

formulations.[4]

Generally provides strong
protection against agitation-
) o induced aggregation.[1] May
Polysorbate 80 (Tween® 80) Antibody Stabilization )
offer better protection than
Polysorbate 20 for specific

mADbs.[1]

Widely used and effective,
) o though may be less protective
Polysorbate 20 (Tween® 20) Antibody Stabilization ]
than Polysorbate 80 for certain

proteins.[1]

Drug Solubilization and Delivery
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For poorly water-soluble drugs, surfactants are crucial for enhancing solubility and improving
bioavailability. Self-microemulsifying drug delivery systems (SMEDDS) are a common

formulation strategy.

In a study comparing the solubilizing efficiency of various non-ionic surfactants for the drug
meclizine, it was found that within the polyoxyethylene (PEO) fatty alcohol ether class (which
includes PEG 23 lauryl ether), those with a shorter hydrophilic chain and a longer lipophilic
chain were more effective.[3] Specifically, Brij 58 was a more efficient solubilizer than Brij 35. In
the same study, Polysorbate 80 was found to be a more efficient solubilizer than Polysorbate
20, which is attributed to the drug's incorporation into the core of the micelle.[3]

Surfactant Application Key Findings

Effective solubilizer, though
. o less efficient than analogues
PEG 23 Lauryl Ether (Brij 35) Drug Solubilization ] - )
with shorter hydrophilic chains

for certain drugs.[3]

High solubilizing power, often
Polysorbate 80 (Tween® 80) Drug Solubilization superior to Polysorbate 20 for
lipophilic drugs.[3]

Polysorbate 20 (Tween® 20) Drug Solysorbate 80.[3]

Nanoparticle Stabilization

Surfactants are critical in the formulation of nanoparticles, controlling their size, stability, and
surface characteristics, which in turn affect their in vivo behavior.

Studies have shown that PEG 23 lauryl ether (Brij 35) can be adsorbed onto the surface of
nanoparticles, such as Laponite clay, reducing particle-particle interactions and viscosity.[5]
The stability of emulsions stabilized by these nanoparticles was found to be dependent on the
concentration of Brij 35.[5] For polymeric nanoparticles like those made from PLGA,
Polysorbate 80 is commonly used as a stabilizer and coating agent, influencing particle size
and polydispersity index (PDI).[6] The presence of Polysorbate 80 on the nanoparticle surface

can also play a role in targeting drugs to the brain.[6]
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Polydispersity

Surfactant Application Particle Size
Index (PDI)

Influences emulsion
PEG 23 Lauryl Ether Emulsion/Nanoparticle  droplet size and Not explicitly stated in
(Brij 35) Stabilization stability based on the provided results.

concentration.[5]

Can be used to

] formulate Can achieve a PDI
Polysorbate 80 PLGA Nanoparticle ) )
o nanoparticles in the between 0.13 and 0.2.

(Tween® 80) Stabilization

size range of 190 nm [7]
to 350 nm.[7]

Experimental Protocols
Protocol 1: Evaluation of Surfactant Effectiveness in
Preventing Protein Aggregation

This protocol describes a general method for comparing the ability of different surfactants to

prevent agitation-induced protein aggregation.
1. Materials:

e Monoclonal antibody (or other protein of interest) solution in a suitable buffer (e.g., 20 mM
histidine, pH 5.5).

o Surfactant stock solutions (e.g., PEG 23 lauryl ether, Polysorbate 80, Polysorbate 20) at a

concentration of 1% (w/v).
e Microcentrifuge tubes or a multi-well plate.
2. Procedure:

o Prepare protein samples at a final concentration of 1 mg/mL, containing different
concentrations of each surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample

with no surfactant.
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e Place the samples on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) at a
controlled temperature (e.g., 25°C) for a specified duration (e.g., 24-48 hours).

 After agitation, visually inspect the samples for any signs of precipitation.
e Measure the turbidity of the samples using a spectrophotometer at 350 nm.

o Quantify the amount of soluble protein remaining in the monomeric form using Size-
Exclusion High-Performance Liquid Chromatography (SE-HPLC).

e Analyze the formation of sub-visible particles using a light obscuration or flow imaging
particle counter.

3. Data Analysis:

o Compare the turbidity, percentage of monomer loss, and particle counts between the control
and surfactant-containing samples to determine the protective effect of each surfactant.

Protocol 2: Formulation of a Self-Microemulsifying Drug
Delivery System (SMEDDS)

This protocol outlines the steps to formulate a SMEDDS for a poorly water-soluble drug.
1. Materials:
o Poorly water-soluble active pharmaceutical ingredient (API).

e A selection of oils (e.g., Capmul MCM, Labrafil M1944CS), surfactants (e.g., PEG 23 lauryl
ether, Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Labrasol).[8][9]

e Glass vials.
2. Procedure:

¢ Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-
surfactants to identify the components with the highest solubilizing capacity. This is typically
done by adding an excess of the drug to a known volume of the excipient, shaking for 48
hours, and then quantifying the dissolved drug in the supernatant.[10]
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» Construction of Pseudo-Ternary Phase Diagrams: To identify the self-microemulsifying
region, prepare various combinations of oil, surfactant, and co-surfactant. The surfactant and
co-surfactant are typically mixed in different weight ratios (e.g., 1:1, 2:1, 1:2) to form the
"Smix". For each Smix ratio, different ratios of oil to Smix are prepared (from 9:1 to 1:9).[11]

o Each mixture is then titrated with water and observed for the formation of a clear or slightly
bluish microemulsion. The points at which microemulsions form are plotted on a ternary
phase diagram to delineate the microemulsion region.

o Formulation Preparation: Select a formulation from within the optimal microemulsion region.
Accurately weigh the API, oil, surfactant, and co-surfactant into a glass vial. Gently stir and
heat at approximately 40°C until the drug is completely dissolved and a clear, homogenous
mixture is formed.[11]

3. Characterization:

o Self-Emulsification Time: Add the SMEDDS pre-concentrate to a beaker of water at 37°C
with gentle stirring and measure the time it takes to form a microemulsion.[9]

o Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and
polydispersity index (PDI) using dynamic light scattering (DLS).

Visualizing Experimental Workflows and Biological

Interactions

To better understand the processes involved in formulation and cellular interactions, the
following diagrams have been generated using Graphviz.
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Experimental Workflow for Surfactant Comparison in Protein Stabilization
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Caption: Workflow for comparing surfactant efficacy in preventing protein aggregation.
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Generalized Cellular Uptake of Surfactant-Stabilized Nanoparticles
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Caption: Cellular uptake mechanism for drug delivery nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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